molecular formula C15H18N4O B2933635 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone CAS No. 1795189-89-7

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone

Cat. No.: B2933635
CAS No.: 1795189-89-7
M. Wt: 270.336
InChI Key: FBVOJJAQSMMCPF-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a synthetic organic compound characterized by the presence of a triazole ring, a pyrrolidine ring, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Pyrrolidine Ring Introduction: The pyrrolidine ring is often introduced through nucleophilic substitution reactions involving suitable precursors.

    Tolyl Group Attachment: The tolyl group is incorporated through Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and automated processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the triazole or pyrrolidine rings, introducing new functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents under basic or acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or photonic properties.

    Industry: It is explored for use in the synthesis of advanced polymers and as a precursor in the production of fine chemicals.

Mechanism of Action

The mechanism by which 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone exerts its effects involves:

    Molecular Targets: The compound may target specific enzymes or receptors, binding to active sites and modulating their activity.

    Pathways Involved: It can influence biochemical pathways by inhibiting or activating key proteins, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

    1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenylethanone: Similar structure but with a phenyl group instead of a tolyl group.

    1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(p-tolyl)ethanone: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

Uniqueness: 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and interaction with biological targets. This positional difference can result in distinct pharmacological profiles and material properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(3-methylphenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-12-3-2-4-13(9-12)10-15(20)18-7-5-14(11-18)19-8-6-16-17-19/h2-4,6,8-9,14H,5,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVOJJAQSMMCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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